molecular formula C9H13N3 B14356577 5-Cyclopentylpyrimidin-2-amine CAS No. 90253-44-4

5-Cyclopentylpyrimidin-2-amine

Cat. No.: B14356577
CAS No.: 90253-44-4
M. Wt: 163.22 g/mol
InChI Key: OCXDNNZPMPHTOX-UHFFFAOYSA-N
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Description

5-Cyclopentylpyrimidin-2-amine is a heterocyclic organic compound that features a pyrimidine ring substituted with a cyclopentyl group at the 5-position and an amino group at the 2-position. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopentylpyrimidin-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopentanone with guanidine in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include heating and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopentylpyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyrimidines, nitro derivatives, and various amine derivatives .

Scientific Research Applications

5-Cyclopentylpyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Cyclopentylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

    5-Methylpyrimidin-2-amine: Similar structure but with a methyl group instead of a cyclopentyl group.

    5-Phenylpyrimidin-2-amine: Features a phenyl group at the 5-position.

    5-Ethylpyrimidin-2-amine: Contains an ethyl group at the 5-position.

Uniqueness

5-Cyclopentylpyrimidin-2-amine is unique due to the presence of the cyclopentyl group, which can influence its chemical reactivity and biological activity. The cyclopentyl group provides steric hindrance and hydrophobic interactions that can affect the compound’s binding affinity and selectivity for molecular targets .

Properties

CAS No.

90253-44-4

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

5-cyclopentylpyrimidin-2-amine

InChI

InChI=1S/C9H13N3/c10-9-11-5-8(6-12-9)7-3-1-2-4-7/h5-7H,1-4H2,(H2,10,11,12)

InChI Key

OCXDNNZPMPHTOX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=CN=C(N=C2)N

Origin of Product

United States

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